(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride
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Overview
Description
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyimino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a methoxyimino compound, followed by the addition of acetic acid and hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, stabilizing the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
- (E)-Methyl α-(Methoxyimino)-2-[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Ester
- α-(Methoxyimino)-2-methylbenzeneacetic Acid Methyl Ester
Uniqueness
Compared to similar compounds, (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride is unique due to its specific structural features, such as the presence of both a methoxyimino group and a pyridine ring. These features confer distinct reactivity and binding properties, making it particularly valuable in certain synthetic and research applications .
Properties
CAS No. |
139886-59-2 |
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Molecular Formula |
C9H15ClN2O3 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-14-10-5-8-3-2-4-11(6-8)7-9(12)13;/h3,5H,2,4,6-7H2,1H3,(H,12,13);1H/b10-5+; |
InChI Key |
NIQVXUUMYZNQNN-OAZHBLANSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)CC(=O)O.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)CC(=O)O.Cl |
Origin of Product |
United States |
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